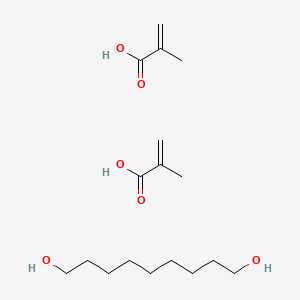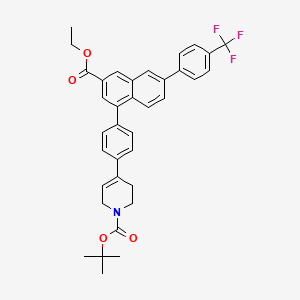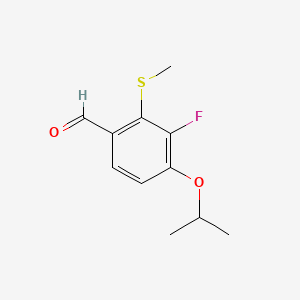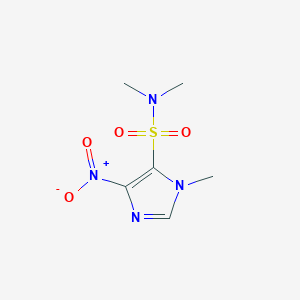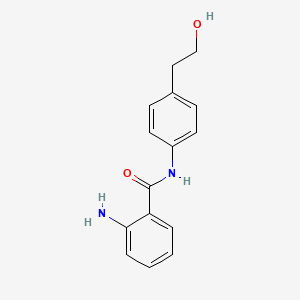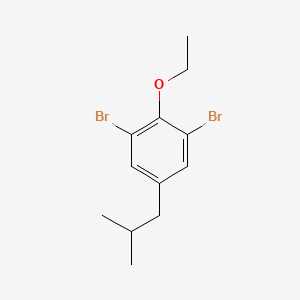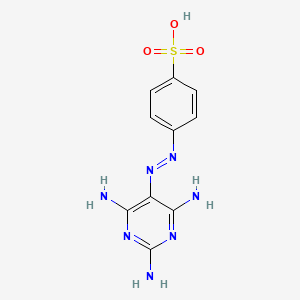
4,5,6,7-tetramethyl-2,3-dihydro-1H-inden-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6,7-tetramethyl-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C13H18O. It belongs to the class of compounds known as indanes, which are characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring. This compound is notable for its four methyl groups attached to the benzene ring and a hydroxyl group attached to the cyclopentane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetramethyl-2,3-dihydro-1H-inden-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4,5,6,7-tetramethyl-1-indanone.
Reduction: The ketone group in 4,5,6,7-tetramethyl-1-indanone is reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4,5,6,7-tetramethyl-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of saturated hydrocarbons.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) in acetic acid can be used for oxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products
Oxidation: 4,5,6,7-tetramethyl-2,3-dihydro-1H-inden-1-one.
Reduction: 4,5,6,7-tetramethyl-2,3-dihydro-1H-indane.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4,5,6,7-tetramethyl-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies on its biological activity and potential therapeutic uses.
Medicine: Research into its pharmacological properties and potential as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,5,6,7-tetramethyl-2,3-dihydro-1H-inden-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methyl groups can affect the compound’s hydrophobicity and its ability to interact with lipid membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Inden-1-one, 2,3-dihydro-: Similar structure but lacks the hydroxyl group.
1H-Indene, 2,3-dihydro-1,1,5,6-tetramethyl-: Similar structure but different substitution pattern.
1H-Inden-1-ol, 2,3-dihydro-: Similar structure but lacks the methyl groups.
Uniqueness
4,5,6,7-tetramethyl-2,3-dihydro-1H-inden-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of four methyl groups and a hydroxyl group makes it a versatile compound for various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
944-42-3 |
|---|---|
Molekularformel |
C13H18O |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
4,5,6,7-tetramethyl-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C13H18O/c1-7-8(2)10(4)13-11(9(7)3)5-6-12(13)14/h12,14H,5-6H2,1-4H3 |
InChI-Schlüssel |
NBYLPWUUJFFHPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C2C(CCC2=C1C)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


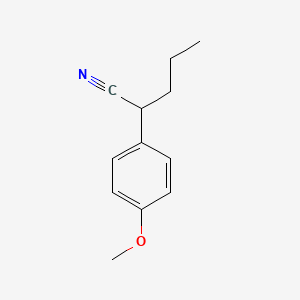
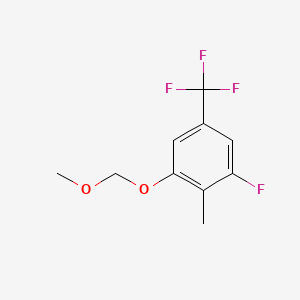
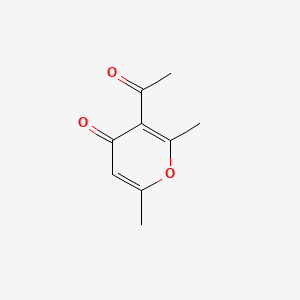
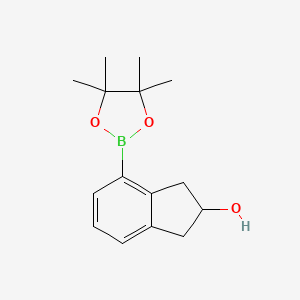
![[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetic acid](/img/structure/B14014806.png)

